
Cyclohexene oxide
Overview
Description
Cyclohexene oxide, also known as 7-oxabicyclo[4.1.0]heptane, is a cycloaliphatic epoxide with the molecular formula C6H10O. It is a colorless liquid with a boiling point of approximately 130°C and is practically insoluble in water . This compound is primarily used as an intermediate in the synthesis of various chemicals and polymers.
Preparation Methods
Cyclohexene oxide is typically produced through the epoxidation of cyclohexene. This can be achieved via several methods:
Homogeneous Reaction by Peracids: Cyclohexene reacts with peracids such as peracetic acid or performic acid to form this compound.
Heterogeneous Catalysis: This method involves the use of catalysts like silver and molecular oxygen.
Laboratory Synthesis: Cyclohexene can be reacted with magnesium monoperoxyphthalate in a mixture of isopropanol and water at room temperature to yield this compound with good yields up to 85%.
Chemical Reactions Analysis
Cyclohexene oxide undergoes various chemical reactions, including:
Cationic Polymerization: It can polymerize in the presence of a solid acid catalyst to form poly(this compound), a thermoplastic material.
Ring-Opening Reactions: This compound can react with nucleophiles such as amines, alcohols, and carboxylic acids to form corresponding adducts.
Oxidation: It can be oxidized to form cyclohexane-1,2-diol or other oxidized products.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Production
Cyclohexene oxide, with the empirical formula and CAS Number 286-20-4, can be produced through the epoxidation of cyclohexene using peracids or via heterogeneous catalysis using metal catalysts like silver . The compound is characterized by its low boiling point and volatility, making it suitable for various industrial applications.
Synthesis of Epoxy Resins
This compound is primarily used as a chemical intermediate in the production of epoxy resins, which are widely utilized in coatings, adhesives, and sealants. These resins are essential in construction and manufacturing due to their strong adhesive properties and resistance to environmental factors .
Photoreactive Polymers
As a monomer, this compound plays a critical role in the development of photoreactive polymers. It undergoes cationic polymerization, which is initiated by light, allowing for the creation of materials with tailored properties for applications in electronics and coatings .
Pharmaceuticals and Pesticides
This compound is involved in the synthesis of various pharmaceuticals and pesticides. It serves as a building block for compounds such as bronchodilators and microbiocides, which have applications in treating respiratory conditions and controlling microbial growth in various environments .
Biochemical Research
In laboratory settings, this compound is utilized as a reagent in biochemical studies. It has been employed to investigate enzyme activities and metabolic pathways, particularly its role as a non-competitive inhibitor in studies related to benzo[a]pyrene metabolism .
Microbiological Studies
This compound has been used as a substrate material in microbiological research, aiding in the understanding of microbial metabolism and enzyme function .
Case Study 1: Polymerization Techniques
Research conducted by Crivello and Lam (1979) demonstrated the efficacy of this compound in photoinitiated cationic polymerization processes. Their findings highlighted its potential for producing stable polymeric materials that are resistant to oxygen interference during polymerization .
Case Study 2: Metabolic Pathway Analysis
A study on Fischer 344 rats revealed insights into the absorption and metabolic pathways of this compound. Following administration, it was found that this compound was rapidly metabolized and excreted, with significant amounts detected as metabolites rather than parent compound . This research underscores its utility in understanding chemical interactions within biological systems.
Mechanism of Action
The mechanism of action of cyclohexene oxide involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various adducts depending on the nucleophile involved . The molecular targets and pathways involved in these reactions include nucleophilic substitution and addition mechanisms.
Comparison with Similar Compounds
Cyclohexene oxide can be compared with other epoxides such as ethylene oxide and propylene oxide:
Ethylene Oxide: A simpler epoxide with a smaller ring structure, used primarily in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Similar to ethylene oxide but with an additional methyl group, used in the production of polyether polyols and as a fumigant.
This compound is unique due to its cycloaliphatic structure, which imparts different reactivity and properties compared to linear epoxides .
Biological Activity
Cyclohexene oxide (CHO) is a cyclic ether that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its anti-cancer properties, enzyme inhibition capabilities, and implications in toxicology. The information presented here is based on a review of recent studies and case reports.
This compound is characterized by its epoxide structure, which contributes to its reactivity and biological activity. Its molecular formula is CHO, with a density of approximately 0.81 g/cm³. The compound is known for its ability to undergo various chemical transformations, making it a useful intermediate in organic synthesis.
Anti-Cancer Activity
Recent studies have highlighted the potential of this compound derivatives, particularly those related to zeylenone, in cancer treatment. A notable study demonstrated that this compound CA, a derivative of zeylenone, exhibits significant anti-cancer activity against glioblastoma (GBM) cells. The mechanism involves inducing G0/G1 phase arrest in the cell cycle by interfering with the EZH2 protein, which plays a critical role in tumor progression.
Key Findings:
- Cell Cycle Arrest : CA treatment led to G0/G1 phase arrest in GBM cells, significantly inhibiting cell proliferation.
- Molecular Mechanism : The compound down-regulates cyclin-dependent kinase inhibitors p27 and p16 through the PRC2 complex.
- In Vivo Validation : In orthotopic nude mouse models, CA demonstrated inhibitory effects on tumor growth, suggesting its potential as a therapeutic agent for GBM .
Enzyme Inhibition and Toxicological Implications
This compound has also been studied for its role as an enzyme inhibitor. Research indicates that it acts as a non-competitive inhibitor of epoxide hydrolase (EH), an enzyme involved in the metabolism of various xenobiotics.
Enzyme Inhibition Studies:
- CHO has been shown to inhibit the biotransformation of styrene oxide, enhancing the induction of sister chromatid exchanges (SCEs) in CHO cells activated with S9 liver fractions .
- Studies involving rat liver microsomes indicated that CHO reduces the activity of EH, which could lead to increased toxicity from other compounds metabolized by this enzyme .
Toxicological Studies
Toxicological assessments have revealed that this compound can induce various pathological changes in laboratory animals. In one study involving rats fed diets containing this compound, significant respiratory distress and histopathological changes were observed, including pulmonary edema and perivascular inflammation .
Summary of Toxic Effects:
- Pulmonary Effects : Marked congestion and alveolar hemorrhage were noted in high-exposure groups.
- Renal and Cardiac Effects : Mild degenerative changes were observed in renal tubules and myocardium .
Case Studies
Several case studies have documented the biological effects of this compound:
- Glioblastoma Treatment : A study focused on the anti-tumor effects of this compound derivatives demonstrated promising results against GBM cells using various assays (e.g., TUNEL and flow cytometry) to assess cell viability and apoptosis .
- Toxicity Assessment : Research involving dietary exposure to this compound showed significant mortality rates and weight loss in test subjects, indicating its potential as a harmful compound under certain conditions .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing cyclohexene oxide, and how do reaction conditions influence yield?
Q. How does the choice of oxidizing agent impact the epoxidation mechanism?
Molecular oxygen (O₂) paired with aldehydes (e.g., isobutyraldehyde) generates peracids in situ, enabling epoxidation without expensive H₂O₂ . In contrast, H₂O₂ requires stabilization to prevent decomposition. The Eley-Rideal mechanism dominates in gas-phase reactions, where cyclohexene reacts directly with Ti-bound hydroperoxyl intermediates . Batch reactors using air achieve ~75% yield at 60°C but require >3 hours, while flow systems reduce reaction times to minutes via enhanced gas-liquid mixing .
Advanced Research Questions
Q. How can researchers reconcile contradictory selectivity data in cyclohexene epoxidation studies?
Discrepancies in selectivity often arise from variations in catalyst porosity, temperature, and gas residence time. For instance, TS-1’s mesoporosity increases active site accessibility, improving selectivity from 38% to 74% . Batch reactors with air at 60°C yield 75% epoxide, but higher temperatures (80°C) reduce solubility of O₂, lowering peracid formation and selectivity . Kinetic analyses (e.g., activation energy ~31 kJ/mol for TS-1) and computational modeling (DFT) help identify rate-determining steps and optimize conditions .
Q. What are the advantages of continuous flow systems over batch reactors for this compound production?
Continuous flow systems enhance mass transfer and minimize side reactions (e.g., overoxidation to CO₂). A stainless-steel microreactor with 1.4 min residence time achieves 99% yield using O₂/isobutyraldehyde, compared to 84% yield in batch over 270 minutes . Flow systems also stabilize temperature-sensitive catalysts like Mo-SIM (metal-organic framework), which resists leaching and maintains >99% selectivity .
Q. How do computational methods inform catalyst design for cyclohexene epoxidation?
Density functional theory (DFT) studies reveal that Mo(VI) oxides anchored to NU-1000 MOF nodes exhibit endergonic dissociation, preventing leaching and ensuring stability . Similarly, simulations of dizinc catalysts show thermodynamically disfavored side reactions (e.g., sequential CO₂/epoxide enchainment), rationalizing high selectivity in copolymerization with CO₂ .
Q. Methodological Challenges
Q. What analytical techniques are critical for characterizing this compound purity and reaction intermediates?
- Gas Chromatography (GC): Quantifies epoxide yield and detects byproducts (e.g., cyclohexanediols) .
- ATR-FTIR: Monitors catalyst structural changes during reaction (e.g., Mo-SIM’s Ti-O-Mo bonds) .
- NMR Spectroscopy: Identifies ring-opening products (e.g., 1,2-cyclohexanediol) in post-reaction mixtures .
Q. How can researchers mitigate thermal degradation during this compound purification?
Vacuum distillation with heavy solvents (e.g., ethylene glycol monobutyl ether) reduces thermal stress, achieving 99.5% purity at 85% yield . Storage under inert gas and protection from light prevents polymerization.
Q. Emerging Trends
Q. What role do bio-based pathways play in sustainable this compound synthesis?
Research focuses on enzymatic epoxidation and renewable feedstocks (e.g., limonene-derived epoxides) to replace petroleum-based cyclohexene. Biotechnological methods using engineered microbes or photoredox catalysts are under exploration .
Properties
IUPAC Name |
7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAJLVLEBYIOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-20-9 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25702-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6024880 | |
Record name | Cyclohexene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |
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Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | 1,2-Epoxycyclohexane | |
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Boiling Point |
129-130 °C | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
81 °C CC | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.967 @ 25 °C/4 °C | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
286-20-4 | |
Record name | Cyclohexene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexene oxide | |
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Record name | Cyclohexene oxide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5218 | |
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Record name | 7-Oxabicyclo[4.1.0]heptane | |
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Record name | Cyclohexene oxide | |
Source | EPA DSSTox | |
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Record name | 1,2-epoxycyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.462 | |
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Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
GREATER THAN -10 °C | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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